molecular formula C7H3Cl2F3 B1413123 3,5-Dichloro-2-fluorobenzodifluoride CAS No. 1804514-43-9

3,5-Dichloro-2-fluorobenzodifluoride

Cat. No.: B1413123
CAS No.: 1804514-43-9
M. Wt: 215 g/mol
InChI Key: XZMAPGQGPQOYBL-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-fluorobenzodifluoride is a halogenated aromatic compound featuring chlorine substituents at the 3- and 5-positions, a fluorine atom at the 2-position, and a difluoride group (likely -CF₂-) on the benzene ring.

Properties

CAS No.

1804514-43-9

Molecular Formula

C7H3Cl2F3

Molecular Weight

215 g/mol

IUPAC Name

1,5-dichloro-3-(difluoromethyl)-2-fluorobenzene

InChI

InChI=1S/C7H3Cl2F3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,7H

InChI Key

XZMAPGQGPQOYBL-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C(F)F)F)Cl)Cl

Canonical SMILES

C1=C(C=C(C(=C1C(F)F)F)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 3,5-Dichloro-2-fluorobenzodifluoride and related compounds:

Compound Name CAS Number Molecular Formula Functional Groups Molecular Weight (g/mol) Key Applications
3,5-Dichloro-2,4-difluorobenzoyl fluoride 101513-70-6 C₇H₂Cl₂F₃O Benzoyl fluoride, Cl (3,5), F (2,4) 229.0* Reactive intermediate in acylations
3,5-Dichloro-4-fluoro-2-hydroxybenzoic acid 189283-53-2 C₇H₃Cl₂FO₃ Carboxylic acid, hydroxyl, Cl (3,5), F (4) 249.0* Pharmaceutical synthesis, chelating agent
3,5-Difluorobenzoyl Chloride 129714-97-2 C₇H₃ClF₂O Benzoyl chloride, F (3,5) 176.55 Acylation reactions, agrochemicals
3,5-Diaminobenzotrifluoride Not provided C₇H₅F₃N₂ Trifluoromethyl (-CF₃), amino (-NH₂) 178.1* Polymer precursors, specialty chemicals

*Calculated based on molecular formulas where exact values are unavailable.

Key Observations:

Functional Group Influence: The benzoyl fluoride group in 3,5-Dichloro-2,4-difluorobenzoyl fluoride (CAS 101513-70-6) increases electrophilicity, making it suitable for nucleophilic acyl substitutions . In contrast, 3,5-Dichloro-2-fluorobenzodifluoride’s difluoride group may confer greater stability but lower reactivity compared to acyl halides. The carboxylic acid and hydroxyl groups in 3,5-dichloro-4-fluoro-2-hydroxybenzoic acid (CAS 189283-53-2) enhance polarity and solubility in aqueous systems, unlike the non-polar difluoride derivative .

Substituent Effects: Chlorine and fluorine atoms at meta (3,5) positions are common in agrochemicals and pharmaceuticals due to their electron-withdrawing effects, which stabilize intermediates in Suzuki-Miyaura couplings . Trifluoromethyl (-CF₃) groups, as in 3,5-Diaminobenzotrifluoride, improve metabolic stability in drug candidates but reduce electrophilicity compared to halogenated analogs .

Reactivity and Hazard Profiles

  • 3,5-Difluorobenzoyl Chloride : Labeled with hazard statements H314 (causes severe skin burns) and H335 (respiratory irritation), highlighting risks associated with acyl chlorides .
  • 3,5-Dichloro-2-fluorobenzodifluoride : While safety data is unavailable, analogous halogenated aromatics typically require handling under inert atmospheres to prevent hydrolysis or decomposition.

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